Methyl 5-(3-aminobutyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(3-aminobutyl)thiophene-2-carboxylate is a thiophene derivative with a carboxylate ester group at the second position and an aminobutyl group at the fifth position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing thiophene derivatives involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, which involves the reaction of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using sulfurizing agents like phosphorus pentasulfide and various catalysts to enhance yield and purity .
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) as catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Methyl 5-(3-aminobutyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of methyl 5-(3-aminobutyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with similar structural features but different substitution patterns.
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate: A compound with a tert-butyl group instead of an aminobutyl group.
Uniqueness: Methyl 5-(3-aminobutyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
88961-70-0 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
YGMNFXAHLMCNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(S1)C(=O)OC)N |
Origin of Product |
United States |
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